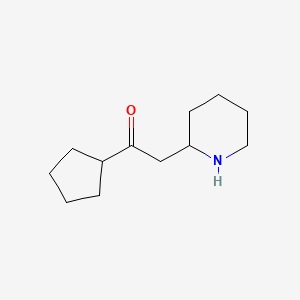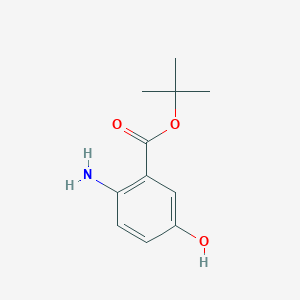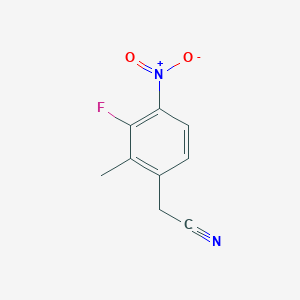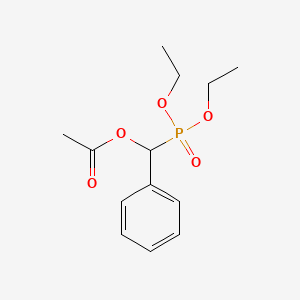
(Diethoxyphosphoryl)(phenyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethoxyphosphoryl)(phenyl)methyl acetate is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a phenyl ring and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)(phenyl)methyl acetate can be achieved through a palladium-catalyzed α, β-homodiarylation of vinyl esters. This method significantly improves the overall yield of the final product, increasing it from 1% to 38% . The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(Diethoxyphosphoryl)(phenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or aldehydes. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Diethoxyphosphoryl)(phenyl)methyl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Industry: It can be used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (Diethoxyphosphoryl)(phenyl)methyl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to modify bacterial DNA, leading to cell death . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Benzylphosphonates: These compounds share a similar structure but differ in the substituents on the phenyl ring.
Thiazolyl α-Aminophosphonates: These compounds have a thiazole ring and show potential anticancer activity.
Uniqueness
(Diethoxyphosphoryl)(phenyl)methyl acetate is unique due to its specific structure and the presence of both diethoxyphosphoryl and acetate groups
Eigenschaften
CAS-Nummer |
16153-59-6 |
|---|---|
Molekularformel |
C13H19O5P |
Molekulargewicht |
286.26 g/mol |
IUPAC-Name |
[diethoxyphosphoryl(phenyl)methyl] acetate |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)13(18-11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
WWHXLXPXRXITDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)OC(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


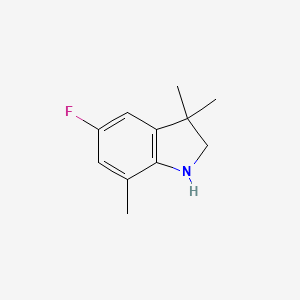
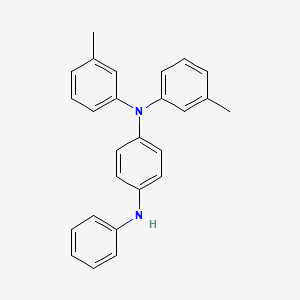
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)



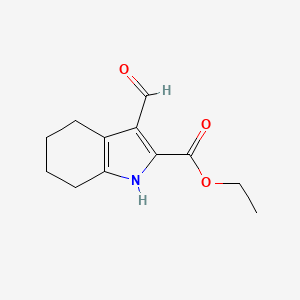
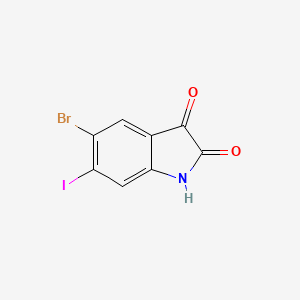
![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
